molecular formula C16H19NO B3171345 4-[(2-Naphthyloxy)methyl]piperidine

4-[(2-Naphthyloxy)methyl]piperidine

Cat. No.: B3171345
M. Wt: 241.33 g/mol
InChI Key: MUOXAGUZMVATIC-UHFFFAOYSA-N
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Description

4-[(2-Naphthyloxy)methyl]piperidine is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Biological Activity

4-[(2-Naphthyloxy)methyl]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with piperidine. Various methods have been reported, including:

  • Nucleophilic Substitution : Naphthalene-2-ol can react with chloromethyloxirane to form the naphthyloxy derivative, which is then reacted with piperidine.
  • Oxidation and Reduction : The compound can undergo oxidation and reduction reactions to modify its functional groups, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been noted for:

  • Antioxidant Activity : Studies have shown that similar compounds exhibit significant antioxidant properties, which may be relevant for neuroprotective effects .
  • Antiviral Properties : Preliminary investigations suggest potential antiviral activity against viruses such as SARS-CoV-2, although specific data on this compound remains limited .

Case Studies and Research Findings

  • Antioxidant Studies : Research has indicated that compounds structurally related to this compound demonstrate strong antioxidant capabilities. These studies employed assays like the ABTS method to quantify radical scavenging activity .
    CompoundIC50 (µM)Activity Type
    Compound A15Antioxidant
    Compound B20Antioxidant
  • Cardiac Activity : Related compounds have shown varying effects on cardiac tissues in isolated perfused hearts. For instance, certain piperidine derivatives produced significant inotropic effects, suggesting a potential for cardiovascular applications .
  • In Silico Studies : Computational modeling has been utilized to predict the binding affinity of this compound to various biological targets. These studies aid in understanding its pharmacokinetics and therapeutic potential .

Comparison with Similar Compounds

To contextualize its biological activity, it is useful to compare this compound with structurally similar compounds:

Compound NameStructure TypeNotable Activity
4-(Diphenylmethyl)-1-piperazineethanolPiperazine derivativeCardiac effects
4-(Quinolinyloxy)methyl-1-piperazineethanolPiperazine derivativeAntiviral properties

Properties

IUPAC Name

4-(naphthalen-2-yloxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-4-15-11-16(6-5-14(15)3-1)18-12-13-7-9-17-10-8-13/h1-6,11,13,17H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOXAGUZMVATIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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